ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
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Description
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors , which could be the case for this compound as well.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system it interacts with. Indole derivatives, for example, are often well-absorbed and distributed due to their lipophilic nature .
Biological Activity
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, also known by its CAS number 534593-83-4, is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H22FN5O4S2, with a molecular weight of 527.6 g/mol. The compound features a complex structure that includes a fluorophenyl group and a pyrimidine ring, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring followed by the introduction of the ethyl thioester group. Detailed synthetic pathways can be found in literature focusing on related pyrimidine derivatives .
Biological Activity
1. Anticancer Activity:
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to target various cancer cell lines effectively. This compound is hypothesized to exhibit similar mechanisms due to its structural analogies .
Table 1: Summary of Biological Activities
Activity Type | IC50 Value (μM) | Reference |
---|---|---|
COX-II Inhibition | 0.52 | |
Anticancer (various) | Varies | |
Kinase Inhibition | Moderate |
2. Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). The IC50 values for these activities suggest that it may serve as a lead compound for further development as an anti-inflammatory or anticancer agent .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of ethyl derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory properties, ethyl derivatives were tested for COX-II inhibition. The findings indicated that this compound showed promising results with an IC50 value comparable to established COX inhibitors like Celecoxib .
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMQUMBHFFBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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